Dextrorphan O-|A-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

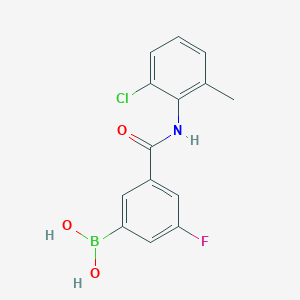

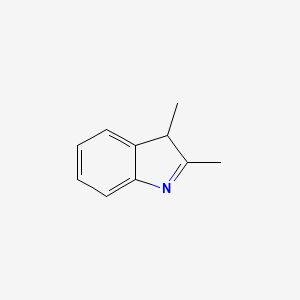

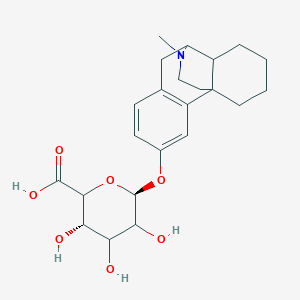

Dextrorphan O-|A-D-Glucuronide is a metabolite of dextrorphan, which is itself a metabolite of dextromethorphan. This compound is formed in the liver through the process of glucuronidation, a major metabolic pathway that aids in the excretion of toxic substances, drugs, and other compounds that cannot be used as energy sources .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dextrorphan O-|A-D-Glucuronide is synthesized through the glucuronidation of dextrorphan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to dextrorphan. The reaction typically occurs in the liver and requires the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from biological samples. The compound is stable during and after the extraction process, in plasma at room temperature, and after multiple freeze-thaw cycles . Direct analysis of intact this compound can be achieved through protein precipitation methods .

Analyse Chemischer Reaktionen

Types of Reactions

Dextrorphan O-|A-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction that attaches glucuronic acid to dextrorphan. This reaction is catalyzed by UGT enzymes .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid and the presence of UGT enzymes. The reaction typically occurs under physiological conditions in the liver .

Major Products Formed

The major product formed from the glucuronidation of dextrorphan is this compound .

Wissenschaftliche Forschungsanwendungen

Dextrorphan O-|A-D-Glucuronide has several scientific research applications:

Pharmacokinetics: It is used in studies to understand the metabolism and excretion of dextrorphan and dextromethorphan.

Toxicology: The compound is studied to assess the detoxification pathways of various drugs and toxic substances.

Analytical Chemistry: It serves as a reference standard in the quantification and analysis of glucuronide metabolites.

Wirkmechanismus

Dextrorphan O-|A-D-Glucuronide exerts its effects through the process of glucuronidation, which facilitates the excretion of dextrorphan. Dextrorphan itself is an NMDA receptor antagonist and sigma-1 receptor agonist, contributing to its psychoactive effects . The glucuronidation process does not alter the pharmacological activity of dextrorphan but aids in its excretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dextromethorphan: The parent compound of dextrorphan, used as a cough suppressant and in high doses, a dissociative hallucinogen.

Levorphanol: The levorotatory enantiomer of racemorphan, an opioid analgesic.

3-Hydroxymorphinan: A minor metabolite of dextrorphan, formed through N-demethylation.

Uniqueness

Dextrorphan O-|A-D-Glucuronide is unique due to its role in the detoxification and excretion of dextrorphan. Unlike its parent compound, dextrorphan, which has significant pharmacological activity, this compound primarily serves as a means to facilitate the removal of dextrorphan from the body .

Eigenschaften

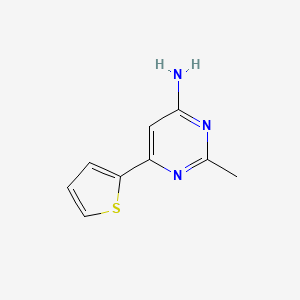

Molekularformel |

C23H31NO7 |

|---|---|

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1 |

InChI-Schlüssel |

YQAUTKINOXBFCA-WXBCIEEXSA-N |

Isomerische SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |

Kanonische SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)